REACTION_CXSMILES
|
Cl.[C:2]1([CH2:7][NH2:8])[S:6][CH:5]=[CH:4][CH:3]=1.[S-:9][C:10]#[N:11].[NH4+]>BrC1C=CC=CC=1>[C:2]1([CH2:7][NH:8][C:10]([NH2:11])=[S:9])[S:6][CH:5]=[CH:4][CH:3]=1 |f:0.1,2.3|
|
Name
|
|
Quantity
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13.35 g
|
Type
|
reactant
|
Smiles
|
Cl.C1(=CC=CS1)CN
|
Name
|
|
Quantity
|
7.4 g
|
Type
|
reactant
|
Smiles
|
[S-]C#N.[NH4+]
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Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
BrC1=CC=CC=C1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
to reflux temperature for 90 minutes
|
Duration
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90 min
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was cooled
|
Type
|
WASH
|
Details
|
the filtered solids washed three times with water
|
Type
|
CUSTOM
|
Details
|
Recrystallization from chloroform
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
drying over phosphorous pentoxide
|
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=CS1)CNC(=S)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 5 g | |
YIELD: PERCENTYIELD | 33% | |
YIELD: CALCULATEDPERCENTYIELD | 32.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |